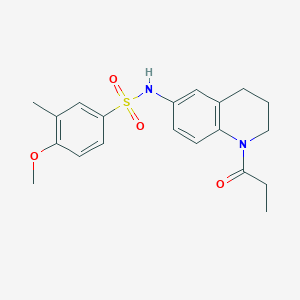

4-methoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

This compound is a sulfonamide derivative featuring a 1-propanoyl-substituted tetrahydroquinoline moiety linked to a 4-methoxy-3-methyl-substituted benzene sulfonamide group. Its structure combines a sulfonamide pharmacophore with a tetrahydroquinoline scaffold, a combination often explored in medicinal chemistry for targeting enzymes such as carbonic anhydrases or kinases. The methoxy and methyl substituents on the benzene ring likely modulate electronic and steric properties, influencing binding affinity and solubility .

Properties

IUPAC Name |

4-methoxy-3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-20(23)22-11-5-6-15-13-16(7-9-18(15)22)21-27(24,25)17-8-10-19(26-3)14(2)12-17/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYZFIYCXALREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Biological Activity

4-methoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that may exhibit various biological activities similar to other compounds in its class. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The specific structure of this compound suggests potential activities in areas such as:

- Antimicrobial Activity : Many sulfonamides inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, leading to bacteriostatic effects.

- Anticancer Properties : Some derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells or inhibiting tumor growth.

- Anti-inflammatory Effects : Certain sulfonamide compounds exhibit anti-inflammatory properties by modulating immune responses.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is heavily influenced by their chemical structure. The presence of specific functional groups can enhance or diminish their effectiveness. In the case of 4-methoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide , the following features may be significant:

- Methoxy Group : This group can enhance lipophilicity and potentially improve cell membrane permeability.

- Tetrahydroquinoline Moiety : Known for its diverse biological activities, this structure may contribute to neuroprotective or anticancer effects.

- Sulfonamide Group : Essential for the antibacterial activity characteristic of this class.

Research Findings

While specific studies on this compound may not be available, research on related compounds has yielded insights into their biological activities:

| Compound Name | Activity | Reference |

|---|---|---|

| Sulfanilamide | Antibacterial | |

| Trimethoprim | Antimicrobial | |

| Celecoxib | Anti-inflammatory |

Case Studies

- Antimicrobial Activity : A study on sulfanilamide derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that similar compounds could have comparable efficacy.

- Cancer Research : Research involving tetrahydroquinoline derivatives has shown promising results in inducing apoptosis in cancer cell lines, indicating potential therapeutic applications.

Scientific Research Applications

The compound 4-methoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. The incorporation of the tetrahydroquinoline structure may enhance this activity by improving the compound's ability to penetrate bacterial cell walls. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

Anticancer Potential

The structural characteristics of this compound suggest it may possess anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies on related sulfonamides indicate potential mechanisms involving the inhibition of key enzymes involved in cancer cell metabolism.

Central Nervous System Effects

Given the presence of the tetrahydroquinoline moiety, there is potential for neuropharmacological applications. Compounds in this class have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Research indicates that modifications to the quinoline structure can enhance binding affinity to neurotransmitter receptors.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined a series of sulfonamide derivatives, including those similar to 4-methoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide. Results demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting further exploration into structure-activity relationships could yield potent antimicrobial agents.

Case Study 2: Anticancer Activity

In a study reported in Cancer Letters, researchers investigated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The findings indicated that compounds with a tetrahydroquinoline scaffold exhibited enhanced cytotoxicity compared to traditional sulfonamides, supporting the hypothesis that this structural modification may confer increased therapeutic efficacy.

Case Study 3: Neuropharmacological Effects

A research article in Neuropharmacology explored the effects of tetrahydroquinoline-based compounds on serotonin receptors. The study found that specific modifications led to increased receptor binding affinity and subsequent anxiolytic effects in animal models, indicating potential for developing new treatments for anxiety disorders.

Summary of Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Sulfonamide Core

(a) 4-Bromo-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide (BE18210)

- Structure : Replaces the 4-methoxy and 3-methyl groups with a single bromine atom at position 3.

- Molecular Formula : C₁₈H₁₉BrN₂O₃S vs. C₂₀H₂₃N₂O₄S (estimated for the target compound).

- Molecular Weight : 423.32 g/mol (vs. ~405.5 g/mol for the target).

- Key Differences : Bromine’s bulkiness and electronegativity reduce solubility in aqueous media compared to the methoxy-methyl combination. This substitution may enhance hydrophobic interactions in biological targets but decrease metabolic stability .

(b) 2,4-Dimethoxy-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide

- Structure : Adds a second methoxy group at position 2.

- Molecular Formula : C₂₀H₂₄N₂O₅S.

- Molecular Weight : 404.48 g/mol.

- This compound may exhibit improved solubility due to higher polarity .

Modifications to the Tetrahydroquinoline Moiety

(a) N-(1-(Thiophene-2-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)-2,5-Dimethoxybenzene-1-Sulfonamide

- Structure: Replaces the propanoyl group with a thiophene-2-sulfonyl moiety.

- The sulfonyl group may alter hydrogen-bonding capacity compared to the propanoyl group, affecting target selectivity .

Core Scaffold Variations

(a) Benzimidazole-Based Sulfonamides (e.g., Compound 3s/3t)

- Structure: Replaces the tetrahydroquinoline core with a benzimidazole ring.

- Key Differences: Benzimidazoles are more rigid and aromatic, which can enhance metabolic stability but reduce conformational flexibility for target binding. The dimethylamino and pyridylmethylsulfinyl groups in these compounds suggest divergent biological targets, such as proton pump inhibitors .

Research Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility and binding to polar active sites, while halogenated or bulky groups (e.g., bromine) enhance hydrophobic interactions.

- Scaffold Flexibility: Tetrahydroquinoline’s semi-rigid structure allows conformational adaptability compared to benzimidazoles, which may explain differences in target selectivity .

- Synthetic Accessibility: The propanoyl group in the target compound is synthetically simpler than thiophene-sulfonyl or benzimidazole derivatives, suggesting cost-effective scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.